1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-1-methylpiperidinium
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Overview
Description
1-(1,4-Dioxaspiro[45]dec-2-ylmethyl)-1-methylpiperidinium is a synthetic organic compound characterized by a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-1-methylpiperidinium typically involves the following steps:
Formation of the Spirocyclic Intermediate: The initial step involves the cyclization of substituted cyclohexanones with epichlorohydrin in the presence of a catalyst such as boron trifluoride etherate.
Alkylation: The spirocyclic intermediate is then alkylated using sodium salts of imidazole or 1,2,4-triazole.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring consistent quality control measures to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-1-methylpiperidinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spirocyclic carbon atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-1-methylpiperidinium has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Materials Science: It is used in the development of novel materials with unique mechanical and chemical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-1-methylpiperidinium involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)piperidine
- 1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-1-methylpyrrolidinium
- 1,4-Dioxaspiro[4.5]dec-2-ylmethanol
Uniqueness
1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-1-methylpiperidinium is unique due to its spirocyclic structure combined with a piperidinium moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H28NO2+ |
---|---|
Molecular Weight |
254.39 g/mol |
IUPAC Name |
1-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-1-methylpiperidin-1-ium |
InChI |
InChI=1S/C15H28NO2/c1-16(10-6-3-7-11-16)12-14-13-17-15(18-14)8-4-2-5-9-15/h14H,2-13H2,1H3/q+1 |
InChI Key |
IPUSAPLAJPYDRL-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCCCC1)CC2COC3(O2)CCCCC3 |
Origin of Product |
United States |
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